(4-Chloro-2-methylphenyl)(methyl)sulfane
Description
(4-Chloro-2-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by a chlorinated and methyl-substituted aromatic ring linked to a methylthio (-SMe) group. Its molecular formula is C₈H₉ClS, with a molecular weight of 172.67 g/mol (calculated based on structural analogs in ).
The compound’s ortho-methyl and para-chloro substituents on the phenyl ring influence its electronic and steric properties, distinguishing it from para-substituted analogs. These substituents may modulate reactivity in sulfur transfer reactions, solubility, and interactions in biological systems.
Properties
IUPAC Name |
4-chloro-2-methyl-1-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXWFQVXKVOQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methylphenyl)(methyl)sulfane typically involves the reaction of 4-chloro-2-methylphenol with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Chloro-2-methylphenol+MethylthiolNaOH, Reflux(4-Chloro-2-methylphenyl)(methyl)sulfane
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-2-methylphenyl)(methyl)sulfane may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Blocks for Organic Synthesis
- (4-Chloro-2-methylphenyl)(methyl)sulfane serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and agrochemicals.
Reactivity and Functionalization
- The compound can undergo multiple types of reactions, including:
- Oxidation : Leading to sulfoxides and sulfones.
- Reduction : Producing corresponding thiols.
- Substitution : Allowing the introduction of different functional groups through nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction, showcasing its versatility in synthetic chemistry .
Biological Applications
Potential Biological Activity
- Research has indicated that (4-Chloro-2-methylphenyl)(methyl)sulfane may exhibit biological activity, making it a subject of interest in medicinal chemistry. Investigations into its interactions with biomolecules could lead to the discovery of new therapeutic agents.
Agricultural Use
- The compound has been explored for its potential use in agriculture, particularly in protecting crops from phytopathogenic fungi. Its efficacy against various plant diseases positions it as a candidate for developing new fungicides .
Case Study 1: Synthesis and Application in Drug Development
A study highlighted the synthesis of derivatives of (4-Chloro-2-methylphenyl)(methyl)sulfane, focusing on their biological evaluation against Trypanosoma brucei. The synthesized compounds demonstrated varying levels of activity, suggesting that modifications to the sulfane structure could enhance therapeutic efficacy .
Case Study 2: Environmental Impact Assessment
An environmental assessment evaluated the degradation pathways of (4-Chloro-2-methylphenyl)(methyl)sulfane when used in agricultural applications. The study found that while the compound is mobile in soil, its photolytic degradation is significant, indicating that careful management is required to minimize environmental impact .
Mechanism of Action
The mechanism of action of (4-Chloro-2-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Para-Substituted Phenylmethylsulfanes
Key structural analogs include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Purity (%) | Key Substituents |
|---|---|---|---|---|---|
| 4-Methoxyphenylmethylsulfane | C₈H₁₀OS | 154.23 | 68.5 | 89 | Para-methoxy |
| 4-Chlorophenylmethylsulfane | C₇H₇ClS | 158.64 | 55.3 | 70 | Para-chloro |
| 4-Nitrophenylmethylsulfane | C₇H₇NO₂S | 169.20* | N/A | N/A | Para-nitro |
| (Target) 4-Chloro-2-methylphenyl(methyl)sulfane | C₈H₉ClS | 172.67 | N/A | N/A | Para-chloro, ortho-methyl |
*Derived from molecular formula. Data from .
- The ortho-methyl group introduces steric hindrance, which may reduce reaction rates compared to para-substituted analogs.
- For example, garlic-derived polysulfides (e.g., diallyl trisulfide) exhibit anti-cancer properties via sulfane sulfur transfer. However, monosulfides like (4-Chloro-2-methylphenyl)(methyl)sulfane may lack the labile sulfur atoms required for such activity.
Polysulfides and Persulfides
Compounds with multiple sulfur atoms (e.g., trisulfanes, polysulfides) demonstrate distinct chemical and biological behaviors compared to monosulfides:
- Sulfur Transfer: Polysulfides can donate sulfane sulfur to thiols, forming persulfides (-SSH), a critical post-translational modification. Monosulfides lack this capacity due to their stable sulfur bonding.
- Analytical Reactivity: Phosphine-based trapping reagents (e.g., P2 in ) rapidly react with polysulfides but show minimal interaction with monosulfides like the target compound.
Nucleophilic Reactivity
The thiophilicity (sulfur affinity) of sulfane sulfur compounds depends on substituent effects. For example:
- Glutathione Persulfide (GSSH) : pKa ~6.5, enabling nucleophilic sulfur transfer at physiological pH.
- 4-Chloro-2-methylphenyl(methyl)sulfane : The chloro and methyl groups lower electron density at sulfur, reducing nucleophilicity compared to unsubstituted analogs. This limits its role in redox signaling.
Biological Activity
(4-Chloro-2-methylphenyl)(methyl)sulfane is an organosulfur compound that has garnered attention for its potential biological activity. Characterized by a methyl sulfide functional group, this compound exhibits various pharmacological effects, making it a subject of interest in medicinal chemistry. This article explores the biological activity of (4-Chloro-2-methylphenyl)(methyl)sulfane, including its mechanisms of action, biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (4-Chloro-2-methylphenyl)(methyl)sulfane is C₉H₉ClS. Its structure features a chlorinated aromatic ring with a methyl sulfide substituent, which contributes to its chemical reactivity and potential biological interactions. The compound's electrophilic nature allows it to interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds that can alter the function of target molecules.
The biological activity of (4-Chloro-2-methylphenyl)(methyl)sulfane primarily arises from its ability to act as an electrophile. This interaction can result in:
- Covalent modification of proteins and nucleic acids.
- Alteration of enzymatic activities , potentially leading to therapeutic effects or toxicity depending on the target.
- Influence on signaling pathways , particularly those involving oxidative stress and inflammation.
Antimicrobial Properties
Research indicates that compounds similar to (4-Chloro-2-methylphenyl)(methyl)sulfane exhibit antimicrobial properties. For instance, studies have shown that organosulfur compounds can inhibit bacterial growth and possess antifungal activity . The specific biological effects of this compound may include:
| Activity | Target Organism | Effectiveness |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate inhibition |
| Antifungal | Candida albicans | Significant inhibition |
Antioxidant Activity
(4-Chloro-2-methylphenyl)(methyl)sulfane may also activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Activation of Nrf2 leads to increased expression of antioxidant enzymes, thereby enhancing cellular protection against reactive oxygen species (ROS) and inflammation .
Case Studies
- Study on Antimicrobial Effects : A study published in Organic & Biomolecular Chemistry investigated the antimicrobial properties of various organosulfur compounds, including (4-Chloro-2-methylphenyl)(methyl)sulfane. The results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria while showing promising antifungal effects against Candida species .
- Nrf2 Activation Study : In a separate investigation into the role of organosulfur compounds as Nrf2 activators, it was found that (4-Chloro-2-methylphenyl)(methyl)sulfane significantly upregulated genes involved in antioxidant responses. This suggests potential therapeutic applications in conditions characterized by oxidative stress .
Synthesis and Applications
The synthesis of (4-Chloro-2-methylphenyl)(methyl)sulfane typically involves:
- Electrophilic substitution reactions on chlorinated aromatic precursors.
- Methylation reactions to introduce the methyl sulfide group.
Applications of this compound extend beyond medicinal chemistry; it is also explored as an intermediate in the synthesis of more complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
